2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide
CAS No.:
Cat. No.: VC15577498
Molecular Formula: C21H25ClN2O4S
Molecular Weight: 437.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClN2O4S |
|---|---|
| Molecular Weight | 437.0 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C21H25ClN2O4S/c1-2-17-7-5-6-14-24(17)29(26,27)18-12-10-16(11-13-18)23-21(25)15-28-20-9-4-3-8-19(20)22/h3-4,8-13,17H,2,5-7,14-15H2,1H3,(H,23,25) |
| Standard InChI Key | NJJPIZXRIKVTPC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Introduction
Synthesis and Preparation
The synthesis of 2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multi-step organic reactions:
-
Key Precursors:
-
2-chlorophenol: Used to introduce the chlorophenoxy group.
-
Ethyl-substituted piperidine: Provides the piperidine moiety.
-
Sulfonyl chloride derivatives: Used to form the sulfonamide bond.
-
-
Reaction Steps:
-
The first step involves the formation of the chlorophenoxyacetate intermediate via reaction of 2-chlorophenol with chloroacetyl chloride under basic conditions.
-
The intermediate is then coupled with a sulfonamide derivative containing the ethyl-piperidine group in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
-
-
Purification:
Pharmacological and Biological Relevance
Compounds with similar structures, particularly those containing sulfonamide and piperidine groups, have demonstrated significant biological activities:
-
Potential Applications:
-
Mechanism of Action:
-
The sulfonamide moiety can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.
-
The lipophilic chlorophenoxy group may facilitate membrane permeability.
-
Analytical Characterization
To confirm its identity and purity, several analytical techniques are employed:
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance): Confirms structural integrity by identifying hydrogen and carbon environments.
-
IR (Infrared Spectroscopy): Detects functional groups like amides () and sulfonamides ().
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to , confirming molecular weight.
-
-
X-Ray Crystallography:
Research Findings and Applications
-
Structure-Activity Relationship (SAR):
-
Therapeutic Potential:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume